molecular formula C23H24ClN3O3S B3223535 6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219197-87-1

6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3223535
CAS No.: 1219197-87-1
M. Wt: 458 g/mol
InChI Key: DXHBCXFXZGBAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA damage repair, particularly the repair of single-strand breaks via the base excision repair pathway. By potently inhibiting PARP enzymatic activity , this compound induces synthetic lethality in cancer cells with pre-existing deficiencies in homologous recombination repair pathways, such as those harboring BRCA1 or BRCA2 mutations. This mechanism is exploited in oncology research to investigate targeted therapies for various cancers, including breast, ovarian, and pancreatic cancers. Its research value extends to studying the mechanisms of chemopotentiation, as it can enhance the efficacy of DNA-damaging agents like temozolomide or platinum-based chemotherapeutics. The compound's specific chemical scaffold is designed for high affinity binding to the NAD+ site of the PARP enzyme, leading to the trapping of PARP-DNA complexes and ultimately, catastrophic DNA damage and cell death. Researchers utilize this tool compound to explore novel combination treatment regimens, understand mechanisms of resistance to PARP inhibition, and validate new targets within the DNA damage response network.

Properties

IUPAC Name

6-ethyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c1-2-26-13-12-18-19(14-26)30-23(20(18)21(24)27)25-22(28)15-8-10-17(11-9-15)29-16-6-4-3-5-7-16;/h3-11H,2,12-14H2,1H3,(H2,24,27)(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHBCXFXZGBAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.

Chemical Structure and Properties

The compound's molecular formula is C24H23N2O4SC_{24}H_{23}N_{2}O_{4}S with a molecular weight of 421.51 g/mol. The structure features a tetrahydrothieno ring fused with a pyridine structure and an amide functional group, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno-pyridine core followed by amide coupling with 4-phenoxybenzoyl chloride.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Several studies have reported the anticancer properties of thieno-pyridine derivatives. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Case Study : A study showed that similar compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction .

Antimicrobial Properties

The antimicrobial activity of thieno derivatives has been documented:

  • Effectiveness : In vitro tests indicated that the compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Study Findings : A comparative analysis revealed that the compound's efficacy is comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Mechanism : The compound may modulate neurotransmitter levels and exhibit antioxidant properties.
  • Research Insight : Animal models have shown that it can reduce neuroinflammation and oxidative stress markers associated with neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects on bacterial strains
NeuroprotectiveReduces neuroinflammation

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors to exert neuroprotective effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name R6 Position 3 Functional Group Biological Target Key Findings
Target Compound: 6-Ethyl-2-(4-phenoxybenzamido)-...-3-carboxamide hydrochloride Ethyl Carboxamide TNF-α Potent TNF-α inhibition in LPS-stimulated assays ; improved solubility
Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-...-3-carboxylate hydrochloride () Isopropyl Ethyl carboxylate Undisclosed Reduced solubility vs. carboxamide; steric bulk may alter pharmacokinetics
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () Benzyl Ethyl carboxylate Undisclosed Safety data available (CAS 24237-54-5); lacks TNF-α activity reports
PD 81,723 (2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone) () N/A Ketone Adenosine A1 Receptor Dual allosteric enhancer/competitive antagonist; optimal 3-CF3 substitution

Key Observations

Position 6 Substitutions: Ethyl (target compound) balances lipophilicity and steric effects, favoring TNF-α inhibition. Benzyl () introduces aromatic bulk, which may compromise selectivity or solubility .

Functional Group at Position 3 :

  • Carboxamide (target compound) enhances aqueous solubility and hydrogen bonding vs. ethyl carboxylate (), which is more metabolically labile .

Biological Target Divergence: Tetrahydrothienopyridines (target compound, ) primarily target TNF-α , while 2-amino-3-benzoylthiophenes () modulate adenosine receptors, demonstrating scaffold-dependent target specificity .

Q & A

Q. Advanced

  • In vitro assays : Measure metabolic stability using liver microsomes and cytochrome P450 inhibition assays .
  • In vivo rodent models : Administer the compound intravenously (1–5 mg/kg) and collect plasma samples for LC-MS/MS analysis to determine half-life and bioavailability .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track accumulation in target organs like the brain .

How should researchers address low solubility in aqueous buffers during formulation?

Q. Basic

  • Co-solvent systems : Use PEG-400 or DMSO (≤10% v/v) to enhance solubility while minimizing cytotoxicity .
  • Salt screening : Test alternative counterions (e.g., citrate instead of hydrochloride) to improve aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

What safety protocols are critical for handling this compound in the laboratory?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

How can computational tools aid in elucidating the compound’s mechanism of action?

Q. Advanced

  • Molecular docking : Simulate binding interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger .
  • Molecular dynamics (MD) : Run 100-ns simulations to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR modeling : Corrogate substituent modifications with bioactivity data to predict structure-activity relationships .

What experimental controls are essential in assessing neuroprotective efficacy in vitro?

Q. Advanced

  • Positive controls : Compare with established neuroprotectants (e.g., memantine) in glutamate-induced excitotoxicity models .
  • Vehicle controls : Include DMSO-treated cells to rule out solvent effects on neuronal viability .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine EC₅₀ values using MTT or LDH assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.